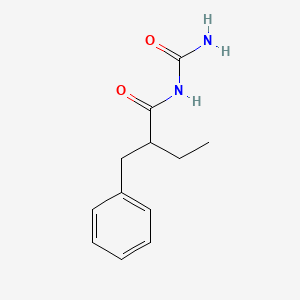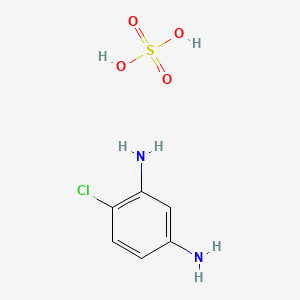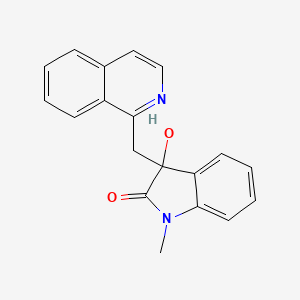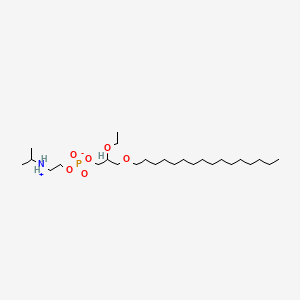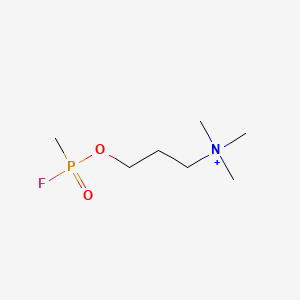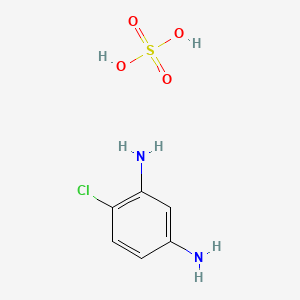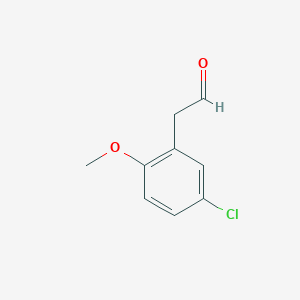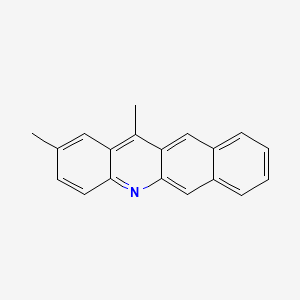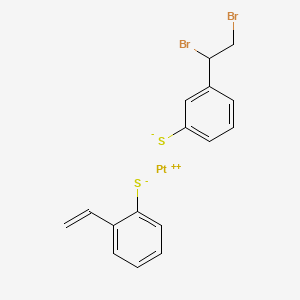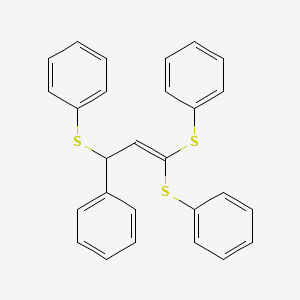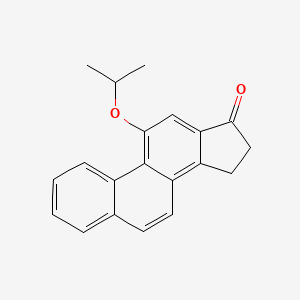
17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- is a complex organic compound belonging to the cyclopenta[a]phenanthrene family. These compounds are known for their polycyclic aromatic hydrocarbon structure, which can exhibit various biological activities. The specific structure of this compound includes a cyclopenta[a]phenanthrene core with a dihydro and isopropoxy substitution, making it a unique molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- typically involves multiple steps. One common method includes the reduction of a diethyl phosphate derivative of a hydroxy-substituted precursor using sodium and liquid ammonia . This method ensures the selective reduction of the compound to achieve the desired dihydro and isopropoxy substitutions.
Industrial Production Methods: Industrial production of such complex organic compounds often involves large-scale synthesis using optimized reaction conditions The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process
Analyse Chemischer Reaktionen
Types of Reactions: 17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- has several scientific research applications:
Chemistry: It serves as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Medicine: Research into its potential carcinogenic properties helps in understanding cancer mechanisms and developing therapeutic strategies.
Wirkmechanismus
The mechanism of action of 17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, its ability to undergo various chemical reactions enables it to form reactive intermediates that can interact with cellular components, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
- 15,16-Dihydro-11-methoxycyclopenta[a]phenanthren-17-one
- 15,16-Dihydro-7-methylcyclopenta[a]phenanthren-17-one
Comparison: Compared to its similar compounds, 17-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-isopropoxy- is unique due to its isopropoxy substitution, which can influence its reactivity and biological activity. The presence of the isopropoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
83053-59-2 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
11-propan-2-yloxy-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H18O2/c1-12(2)22-19-11-17-15(9-10-18(17)21)16-8-7-13-5-3-4-6-14(13)20(16)19/h3-8,11-12H,9-10H2,1-2H3 |
InChI-Schlüssel |
MNBKFCAIQJCGBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C2C(=C3CCC(=O)C3=C1)C=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


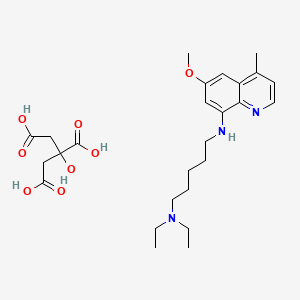
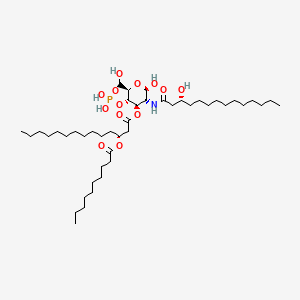
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)
